molecular formula C21H20N4O4S B11018299 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11018299
M. Wt: 424.5 g/mol
InChI Key: PTWWLIGLLRGWCH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-5-one core substituted at the 1-position with a 3-methoxyphenyl group and at the 3-carboxamide position with a (2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is linked via an imine bond (C=N) to the pyrrolidine backbone.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O4S/c1-28-17-9-5-6-15(11-17)25-12-14(10-19(25)26)20(27)22-21-24-23-18(30-21)13-29-16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,22,24,27)

InChI Key

PTWWLIGLLRGWCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the thiadiazole moiety. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The thiadiazole moiety is then introduced via a condensation reaction with appropriate reagents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-methoxyphenyl group (electron-donating) in the target compound may enhance metabolic stability compared to the 4-fluorophenyl (electron-withdrawing) in ’s analog, which is prone to oxidative defluorination .

Biological Activity

The compound 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a derivative of pyrrolidine and thiadiazole, which has garnered attention for its potential pharmacological properties. This article delves into its biological activity, focusing on its anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H19N3O3S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Studies :
    • In a study examining the cytotoxicity of thiadiazole derivatives, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 3.29 to 10 μg/mL against various tumor cell lines .
  • Comparative Analysis :
    • The activity was compared with standard chemotherapeutic agents like doxorubicin, showing that certain derivatives exhibited superior activity against specific cancer types .

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. It exhibited notable metabolic stability and bioavailability in animal models .
  • Resistance Mechanism :
    • Studies indicate that the compound retains efficacy against monoresistant strains of M. tuberculosis, suggesting potential for use in treating resistant infections .

Data Tables

Cell Line IC50 (μg/mL) Activity Type
MCF-710Breast Cancer
HCT1163.29Colon Cancer
H46010Lung Cancer

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the thiadiazole and pyrrolidine components can significantly influence the biological activity of the compound. For instance:

  • Substitution patterns on the thiadiazole ring have been correlated with enhanced anticancer properties.
  • The presence of electron-donating groups on the aromatic ring enhances interaction with biological targets.

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